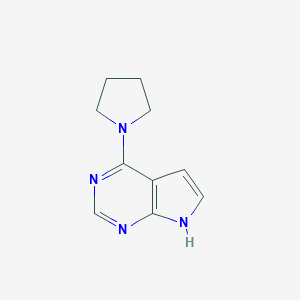

6-Pirrolidino-7-desazapurina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Pyrrolidino-7-deazapurine is a heterocyclic compound that belongs to the class of 7-deazapurines. These compounds are structurally similar to purines but lack a nitrogen atom at the 7th position, which is replaced by a carbon atom. This structural modification imparts unique chemical and biological properties to 7-deazapurines, making them valuable in various scientific research fields.

Aplicaciones Científicas De Investigación

6-Pyrrolidino-7-deazapurine has a wide range of applications in scientific research:

Biology: Studied for its role in DNA and RNA research due to its structural similarity to purines.

Medicine: Investigated for its potential as an anticancer and antiviral agent.

Industry: Utilized in the development of fluorescent probes for cell labeling studies.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Pyrrolidino-7-deazapurine typically involves the introduction of a pyrrolidine ring to the 7-deazapurine scaffold. One common method is the ferrocene-catalyzed C-H imidation of 7-deazapurines with N-imidyl peroxyesters. This reaction occurs regioselectively at position 8, leading to the formation of 8-imidyl-7-deazapurine derivatives .

Industrial Production Methods: The use of ultrasound irradiation in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has been shown to increase reaction efficiency and yield .

Análisis De Reacciones Químicas

Types of Reactions: 6-Pyrrolidino-7-deazapurine undergoes various chemical reactions, including:

Oxidation: Introduction of oxygen atoms to the molecule.

Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic aromatic substitution reactions using secondary amines.

Major Products: The major products formed from these reactions include various substituted 7-deazapurine derivatives, which can exhibit different biological activities .

Mecanismo De Acción

The mechanism of action of 6-Pyrrolidino-7-deazapurine involves its incorporation into DNA and RNA, where it can cause DNA damage and inhibit protein synthesis. This is achieved through intracellular phosphorylation, which activates the nucleoside derivatives and allows them to be incorporated into nucleic acids . The compound also interacts with various enzymes, enhancing its biological activity .

Comparación Con Compuestos Similares

7-deazapurine: The parent compound, lacking the pyrrolidine ring.

7-deazaadenosine: A derivative with potent cytostatic effects.

7-deazaguanine: Another derivative with unique biological activities.

Uniqueness: 6-Pyrrolidino-7-deazapurine stands out due to the presence of the pyrrolidine ring, which enhances its chemical stability and biological activity.

Actividad Biológica

6-Pyrrolidino-7-deazapurine (6-PdAP) is a synthetic compound belonging to the class of 7-deazapurines, characterized by the absence of a nitrogen atom at the 7th position, which is replaced by a carbon atom. This structural modification, along with the incorporation of a pyrrolidine ring at the 6-position, enhances its chemical stability and biological activity, making it a valuable compound in various fields of research.

Anticancer Properties

Research indicates that 6-PdAP exhibits significant anticancer properties. It has been shown to inhibit cancer cell proliferation through several mechanisms:

- DNA Damage Induction : 6-PdAP can be incorporated into DNA, leading to structural modifications that result in DNA damage and subsequent apoptosis in cancer cells.

- Inhibition of Protein Synthesis : The compound interferes with the normal synthesis of proteins essential for cancer cell survival and growth.

A study demonstrated that derivatives of 6-PdAP exhibited cytotoxic effects against various cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Antiviral Activity

In addition to its anticancer effects, 6-PdAP has been studied for its antiviral properties. It has shown efficacy in inhibiting viral replication, particularly in RNA viruses. The mechanism involves:

- Interference with Viral RNA : By mimicking natural nucleosides, 6-PdAP can be incorporated into viral RNA, disrupting viral replication processes.

Studies have indicated that compounds similar to 6-PdAP can effectively inhibit the replication of viruses such as HIV and Hepatitis C .

The biological activity of 6-PdAP can be attributed to its ability to interact with various biological targets:

- Protein-Protein Interactions : It serves as a cross-linker in Chemical Cross-linking Mass Spectrometry (CXMS), allowing researchers to study protein interactions more effectively. This application is crucial for understanding cellular signaling pathways and disease mechanisms.

- Enzyme Inhibition : The compound interacts with specific enzymes involved in nucleic acid metabolism, enhancing its biological activity and therapeutic potential.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds related to 6-PdAP:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 7-Deazapurine | Lacks nitrogen at position 7 | Antiviral and anticancer properties |

| 6-Methyl-7-deazapurine | Methyl group at position 6 | Similar antiviral activity |

| 2-Amino-6-chloropurine | Chlorine substitution at position 6 | Anticancer activity |

The presence of the pyrrolidine ring in 6-PdAP distinguishes it from other deazapurines, potentially enhancing its solubility and bioavailability while providing unique interaction profiles with biological targets .

Case Studies

- Anticancer Study : A recent study evaluated the cytotoxic effects of 6-PdAP on various cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. This suggests that 6-PdAP could be developed into a novel anticancer agent.

- Antiviral Research : In vitro studies demonstrated that derivatives of 6-PdAP inhibited the replication of Hepatitis C virus by up to 70%. This highlights its potential as a therapeutic candidate for viral infections.

- Proteomics Application : In a proteomics study using CXMS, researchers utilized 6-PdAP as a cross-linker to identify protein interactions involved in signaling pathways associated with cancer progression. The findings provided insights into potential therapeutic targets for intervention.

Propiedades

IUPAC Name |

4-pyrrolidin-1-yl-7H-pyrrolo[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c1-2-6-14(5-1)10-8-3-4-11-9(8)12-7-13-10/h3-4,7H,1-2,5-6H2,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWEVZVZLDUSNNB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=NC3=C2C=CN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60403199 |

Source

|

| Record name | 6-Pyrrolidino-7-deazapurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90870-68-1 |

Source

|

| Record name | 6-Pyrrolidino-7-deazapurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.